molecular formula C14H9ClO2 B1338104 4-benzoylbenzoyl Chloride CAS No. 39148-58-8

4-benzoylbenzoyl Chloride

Cat. No.: B1338104
CAS No.: 39148-58-8
M. Wt: 244.67 g/mol
InChI Key: OZCULFZQSHFJNI-UHFFFAOYSA-N
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Description

4-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl groups attached to a central carbon atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzoyl chloride typically involves the reaction of 4-benzoylbenzoic acid with thionyl chloride. The process is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of 4-benzoylbenzoic acid and thionyl chloride. The reaction is conducted in a large reactor equipped with a reflux condenser and an overhead stirrer to ensure thorough mixing and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 4-benzoylbenzoic acid.

    Amines and Alcohols: React with this compound to form amides and esters under mild conditions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    4-Benzoylbenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

4-Benzoylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzoylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the acyl chloride group, leading to the formation of the corresponding products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which enhances its reactivity and makes it suitable for specific synthetic applications that require a more complex acyl chloride structure.

Properties

IUPAC Name

4-benzoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCULFZQSHFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512775
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-58-8
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A total of 3.4 kg of phosgene were passed in the course of 5 hours into a solution of 4 kg of 4-hydroxybenzophenone and 190 g of benzyltrimethylammonium chloride in 11.4 kg of o-xylene. During this time, the internal temperature was increased from 95° to 1200° C. After the end of the introduction of phosgene, stirring was continued for 30 minutes at 115° C. Working up was carried out by expelling the excess phosgene with nitrogen. The salt (catalyst) precipitated toward the end of the reaction was filtered off and the solvent was distilled off. 4.9 kg (93%) of yellowish 4-chloroformylbenzophenone of melting point 67°-72° C. were obtained. This crude product containing 12.69% of Cl- (theoretical value 13.60%) was used directly for the subsequent reactions, without further purification.
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Synthesis routes and methods II

Procedure details

The conditions to prepare Reference Example 34 are used with 2.0 g of 4-benzoylbenzoic acid and 30 ml of thionyl chloride to give the desired product in a solution of 30 ml of methylene chloride.
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Synthesis routes and methods III

Procedure details

4-Benzoylbenzoic acid (BBA), 1.0 kg (4.42 moles), was added to a dry 5 liter Morton flask equipped with reflux condenser and overhead stirrer, followed by the addition of 645 ml (8.84 moles) of thionyl chloride and 725 ml of toluene. Dimethylformamide, 3.5 ml, was then added and the mixture was heated at reflux for 4 hours. After cooling, the solvents were removed under reduced pressure and the residual thionyl chloride was removed by three evaporations using 3×500 ml of toluene. The product was recrystallized from 1:4 toluene:hexane to give 988 g (91% yield) after drying in a vacuum oven. Product melting point was 92-94° C. Nuclear magnetic resonance (NMR) analysis at 80 MHz (1H NMR (CDCl3)) was consistent with the desired product: aromatic protons 7.20-8.25 (m, 9H). All chemical shift values are in ppm downfield from a tetramethylsilane internal standard. The final compound was stored for use in the preparation of a monomer used in the synthesis of photoactivatable polymers as described, for instance, in Example 3.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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